molecular formula C9H7NO2 B156225 3-Aminocoumarin CAS No. 1635-31-0

3-Aminocoumarin

Cat. No.: B156225
CAS No.: 1635-31-0
M. Wt: 161.16 g/mol
InChI Key: QWZHDKGQKYEBKK-UHFFFAOYSA-N
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Description

3-Aminocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been used in various applications, including as anticoagulants and fluorescent probes. This compound, in particular, is notable for its amino group at the third position, which enhances its chemical reactivity and biological activity .

Mechanism of Action

Target of Action

3-Aminocoumarin and its derivatives are known inhibitors of DNA gyrase , a type of enzyme involved in cell division in bacteria . This enzyme plays a crucial role in DNA replication, transcription, and repair, making it a primary target for this compound .

Mode of Action

This compound exerts its therapeutic activity by binding tightly to the B subunit of bacterial DNA gyrase . This binding inhibits the ATP-dependent DNA supercoiling catalyzed by gyrase . X-ray crystallography studies have confirmed that this compound binds at the ATP-binding site located on the gyrB subunit of DNA gyrase .

Biochemical Pathways

The inhibition of DNA gyrase by this compound disrupts the normal functioning of the enzyme, leading to the cessation of DNA replication and transcription . This disruption affects the cell division process in bacteria, leading to their death . The biosynthetic gene clusters of all five aminocoumarin antibiotics have been identified, and the gene functions have been studied by genetic and biochemical methods .

Pharmacokinetics

The chemical reactivity of this compound is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth by disrupting DNA replication and transcription . This makes this compound and its derivatives useful for the treatment of infections caused by multi-resistant gram-positive bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the binding of this compound to DNA gyrase . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocoumarin typically involves the reaction of substituted salicylaldehydes with ethyl isocyanoacetate in the presence of copper (I) iodide and pyridine in methanol at 50°C. This reaction yields 3-formylaminocoumarin derivatives, which are then hydrolyzed in the presence of concentrated hydrochloric acid in methanol under reflux conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Aminocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

3-Aminocoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: It serves as a fluorescent probe for studying biological processes.

    Medicine: Derivatives of this compound are investigated for their potential as anticancer agents and antibiotics.

    Industry: It is used in the development of dyes and pigments.

Comparison with Similar Compounds

  • Novobiocin
  • Clorobiocin
  • Coumermycin

Comparison: 3-Aminocoumarin is unique due to its amino group at the third position, which enhances its chemical reactivity and biological activity compared to other coumarin derivatives. This makes it particularly useful in applications requiring high reactivity and specificity .

Properties

IUPAC Name

3-aminochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZHDKGQKYEBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167603
Record name 3-Amino-2-benzopyrone
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1635-31-0
Record name 3-Aminocoumarin
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Record name 3-Aminocoumarin
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Record name 3-Amino-2-benzopyrone
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Record name 3-amino-2-benzopyrone
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Record name 3-AMINOCOUMARIN
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Synthesis routes and methods I

Procedure details

241 mg 3-carboxy-6-chloro-7-hydroxy coumarin (1 mmol) dissolved in the mixture of 5 ml THF and 5 ml DMF was added 200 ul diisopropylethylamine (DIEA, 1.1 mmol) and 330 mg O-(N-succinium)-N,N,N′,N′-tetramethyl uronium tetrafluoroborate (TSTU, 1.1 mmol). After stirring at room temperature for 20 minutes under nitrogen atmosphere, the reaction mixture was added 400 ul of DIEA and 460 ul benzyl chloromethyl ether (BOM-Cl) and stirred for another 2 hours at room temperature. The resulted mixture was then pulled high vacuum for 2 hours and 1 ml THF, 480 ul 2-dimethyaminoethylamine was added into the solution afterwards. After the reaction mixture was allowed to react at room temperature for 1 hour, the crude product was pulled high vacuum again overnight and purified on a silica gel column (chloroform: methanol=95:5 as eluent). 190 mg colorless solid was obtained as product, 44% yield. 1H NMR (CDCl3, ppm): 2.32 (d, 6H), 2.56 (t, 2H), 2.16 (t, 2H), 4.76 (s, 2H), 5.46 (s, 2H), 7.33 (m, 7H), 7.68 (s, 1H), 8.76 (s, 1H). MS: C22H23O5N2Cl, 430.3 calculated; 431.2 (M+1) found.
Quantity
480 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
241 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
[Compound]
Name
O-(N-succinium)-N,N,N′,N′-tetramethyl uronium tetrafluoroborate
Quantity
330 mg
Type
reactant
Reaction Step Three
Name
Quantity
400 μL
Type
reactant
Reaction Step Four
Quantity
460 μL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
44%

Synthesis routes and methods II

Procedure details

Coumarin (0.3775 g, 2.583 mmol), 2.0 equimolar of n-hexylamine (0.5324 g, 5.261 mmol) and 0.1 equimolar of DBU (0.0418 g, 0.275 mmol) were added and mixed in bulk. The mixture was reacted in an oven and kept at 50° C. for 10 days. The resultant crude mixture was separated by preparative Thin Layer Chromatography (TLC) (eluent: ethylacetate/n-hexane=1/4 (vol./vol.)) to give corresponding coumarin monoamine (1:2) adduct (0.8287 g, 2.378 mmol, yield=92%).
Quantity
0.3775 g
Type
reactant
Reaction Step One
Quantity
0.5324 g
Type
reactant
Reaction Step One
Name
Quantity
0.0418 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Aminocoumarin?

A1: The molecular formula of this compound is C9H7NO2, and its molecular weight is 161.16 g/mol.

Q2: Are there efficient synthetic routes for this compound derivatives?

A2: Yes, several efficient synthetic methods exist. One approach involves the condensation of salicylaldehyde derivatives with benzoylglycine, catalyzed by piperidine under microwave irradiation, followed by acid hydrolysis []. Another method involves the deacetylation of readily available 3-acetamidocoumarin derivatives using sulfuric acid [].

Q3: What are coumarin-fused azadienes, and how are they synthesized?

A3: Coumarin-fused azadienes are valuable building blocks for synthesizing complex heterocycles. They can be prepared through the condensation of 3-formylcoumarin with various amines (for 1-azadienes) or this compound with various aldehydes (for 2-azadienes) [].

Q4: How are 3-aminocoumarins utilized in the synthesis of heterocyclic compounds?

A4: 3-Aminocoumarins are valuable precursors in Inverse electron demand Diels-Alder (IEDDA) reactions. Specifically, they can be condensed with aldehydes to generate coumarin-fused 2-azadienes, which participate in IEDDA reactions with electron-rich dienophiles, yielding 1,2,3,4-tetrahydropyrido[2,3-c]coumarins [, , ].

Q5: Can you elaborate on the role of this compound in Povarov reactions?

A5: this compound reacts with aldehydes, such as 4-nitrobenzaldehyde, to form 2-azadienes. These 2-azadienes participate in Povarov reactions, a type of [4+2] cycloaddition, with electron-rich alkenes in the presence of a Lewis acid catalyst like Yb(OTf)3. This reaction yields 1,2,3,4-tetrahydropyrido[2,3-c]coumarins [].

Q6: What is the stereochemical outcome of intramolecular Povarov reactions involving 3-aminocoumarins?

A6: Intramolecular Povarov reactions using 3-aminocoumarins and O-cinnamylsalicylaldehydes generally show high diastereoselectivity, favoring the formation of pentacyclic heterocyclic systems with trans,trans relative stereochemistry in the newly formed [, ] fused ring system [].

Q7: What are some other heterocyclic systems accessible from this compound derivatives?

A7: Researchers have explored various synthetic routes to access diverse heterocyclic systems from this compound. These include:

  • Benzo[f]chromeno[3,4-b]quinoline-6-ones: Synthesized via a one-pot three-component tandem Knoevenagel-Michael reaction using 3-aminocoumarins, substituted aromatic aldehydes, and 2-naphthol, catalyzed by n-Tetrabutylammonium tribromide (TBATB) [].
  • Chromeno[3,4-b]quinoline-6,11-diones: Synthesized using TBATB-catalyzed reaction of 3-aminocoumarins, substituted aromatic aldehydes, and cyclic 1,3-diketones [].
  • Pyrrolo[2,3-c]coumarins: Numerous synthetic strategies have been employed, including Fischer indole synthesis, amino-Claisen rearrangement, and reactions with α-halo ketones, arylglyoxal monohydrates, among others [].

Q8: What are the known biological activities of this compound and its derivatives?

A8: this compound derivatives display a wide range of biological activities, including:

  • Antiplasmodial activity: Studies have shown the potential of this compound and some of its derivatives, like umbeliferon and esculetin, to inhibit Plasmodium falciparum growth and reverse chloroquine resistance [, ].
  • Antifungal and antibacterial activity: Several thiobarbituric acid derivatives of this compound exhibit potent antifungal and antibacterial activities [].
  • Antiproliferative activity: Certain this compound analogs demonstrate antiproliferative effects in breast cancer cells, suggesting potential as heat shock protein 90 (hsp90) inhibitors [].
  • Acetylcholinesterase inhibition: 3-Amino-6,7-dimethoxycoumarins conjugated with N-benzylpyridinium moieties display potent acetylcholinesterase inhibitory activity, with some derivatives showing nanomolar IC50 values [].

Q9: How does the structure of this compound relate to its biological activity?

A9: Modifying the this compound scaffold significantly impacts its biological activity. For instance, introducing a tosyl group at the C-4 or C-7 position enhances the degradation of hsp90 client proteins, leading to increased cell death rates []. Similarly, conjugating 3-amino-6,7-dimethoxycoumarin with N-benzylpyridinium moieties significantly boosts acetylcholinesterase inhibitory activity [].

Q10: Can this compound derivatives be used as fluorescent probes?

A11: Yes, 3-aminocoumarins possess inherent fluorescence properties, making them suitable as fluorescent probes. For example, they can be used as turn-on pH probes under strongly acidic conditions and have shown significant improvements in yeast vacuolar lumen staining compared to commercial CMAC derivatives [].

Q11: How are this compound-modified graphene quantum dots used in sensing applications?

A12: this compound can be conjugated to graphene quantum dots (GQDs), enhancing their fluorescence properties. These modified GQDs serve as sensitive and selective "turn-off" fluorescent probes for detecting cysteine in aqueous media [].

Q12: What other applications do coumarin derivatives have in analytical chemistry?

A13: Coumarin and its derivatives, including 3-hydroxycoumarin (3-HC), this compound (3-AC), 3-carboxycoumarin (3-CC), and 4-methyl-7-hydroxycoumarin (4-M-7-HC), can be utilized as matrices in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for analyzing dextran and glycoproteins [].

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